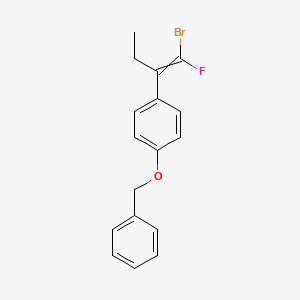![molecular formula C8H12N2O B12531704 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one CAS No. 676471-06-0](/img/structure/B12531704.png)
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is an organic compound characterized by the presence of an ethenyldiazenyl group attached to a hex-5-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one typically involves the reaction of hex-5-en-1-one with diazene compounds under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which then reacts with hex-5-en-1-one to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ethenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethenyldiazenyl group can participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-1-one: A structurally similar compound without the ethenyldiazenyl group.
1-Hexen-5-yne: Contains a triple bond instead of the ethenyldiazenyl group.
5-Hexen-1-ol: An alcohol derivative of hex-5-en-1-one.
Uniqueness
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is unique due to the presence of the ethenyldiazenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with the other similar compounds.
Properties
CAS No. |
676471-06-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-ethenyliminohex-5-enamide |
InChI |
InChI=1S/C8H12N2O/c1-3-5-6-7-8(11)10-9-4-2/h3-4H,1-2,5-7H2 |
InChI Key |
CMYUZMDTZHFGFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)N=NC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


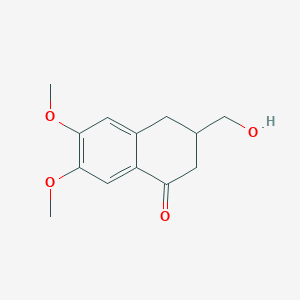
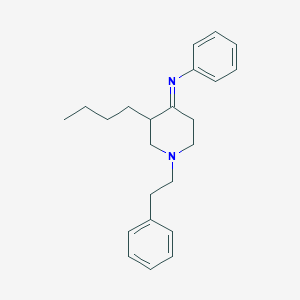
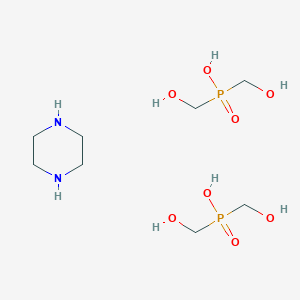
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
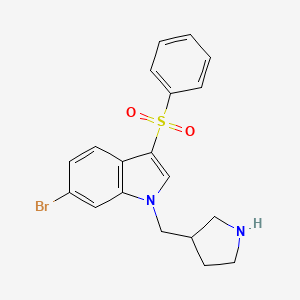
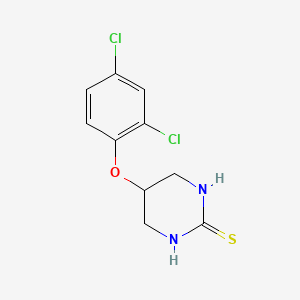
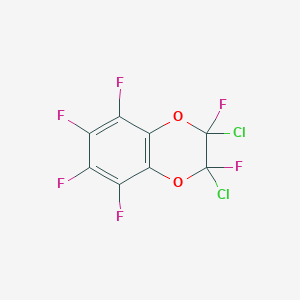
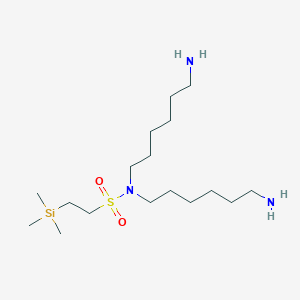
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
